![molecular formula C20H27ClN2O6S3 B15045470 2-chloro-5-{[3-(diethylsulfamoyl)phenyl]sulfonyl}-N,N-diethylbenzenesulfonamide](/img/structure/B15045470.png)
2-chloro-5-{[3-(diethylsulfamoyl)phenyl]sulfonyl}-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-5-[3-(DIETHYLSULFAMOYL)BENZENESULFONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple sulfonamide groups and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-[3-(DIETHYLSULFAMOYL)BENZENESULFONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes:
Chlorination: Introduction of the chlorine atom into the benzene ring.
Sulfonation: Addition of sulfonyl groups to the benzene ring.
Amidation: Formation of sulfonamide groups through reactions with amines.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-[3-(DIETHYLSULFAMOYL)BENZENESULFONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction: The sulfonamide groups can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: For coupling reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
2-CHLORO-5-[3-(DIETHYLSULFAMOYL)BENZENESULFONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-[3-(DIETHYLSULFAMOYL)BENZENESULFONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom and other functional groups can also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-5-(DIETHYLSULFAMOYL)BENZENE-1-SULFONYL CHLORIDE: Shares a similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
2-CHLORO-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-DIETHYLSULFAMOYL-BENZAMIDE: Contains a cyano group and a thiophene ring, offering different chemical properties.
Uniqueness
The uniqueness of 2-CHLORO-5-[3-(DIETHYLSULFAMOYL)BENZENESULFONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE lies in its multiple sulfonamide groups and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H27ClN2O6S3 |
|---|---|
Molecular Weight |
523.1 g/mol |
IUPAC Name |
2-chloro-5-[3-(diethylsulfamoyl)phenyl]sulfonyl-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C20H27ClN2O6S3/c1-5-22(6-2)31(26,27)18-11-9-10-16(14-18)30(24,25)17-12-13-19(21)20(15-17)32(28,29)23(7-3)8-4/h9-15H,5-8H2,1-4H3 |
InChI Key |
RELSNHDKYRILEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


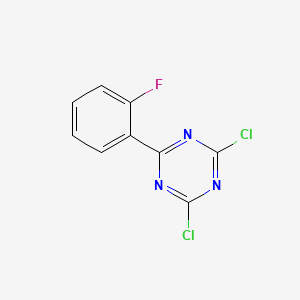
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl diethylcarbamodithioate](/img/structure/B15045396.png)
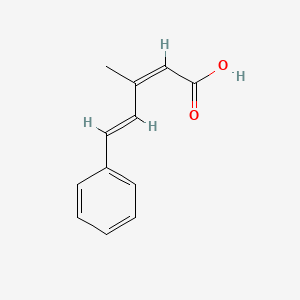
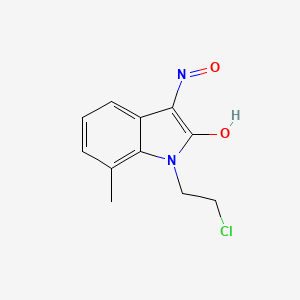

![2-[(2E)-2-[(Carbamothioylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B15045438.png)
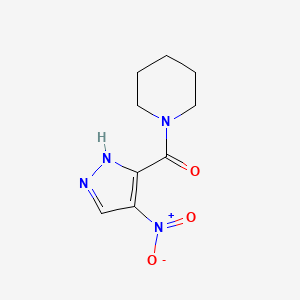
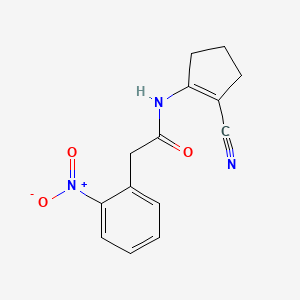
![5-{4-[bis(2-chloroethyl)amino]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15045454.png)
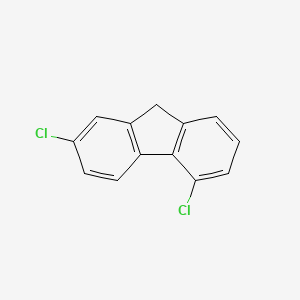
![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B15045462.png)
![2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15045472.png)
![3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B15045490.png)

